5-(3-methoxypropyl)-7-(4-(2-methylbenzyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
Description
This compound is a pyrazolo-pyridinone derivative characterized by a pyrazolo[4,3-c]pyridin-3-one core. Key structural features include:
- 5-position substitution: A 3-methoxypropyl group, which enhances solubility due to the ether oxygen and flexible alkyl chain.
- 2-position substitution: A phenyl group, common in bioactive heterocycles for π-π stacking or hydrophobic interactions.
Properties
IUPAC Name |
5-(3-methoxypropyl)-7-[4-[(2-methylphenyl)methyl]piperazine-1-carbonyl]-2-phenylpyrazolo[4,3-c]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H33N5O3/c1-22-9-6-7-10-23(22)19-31-14-16-33(17-15-31)28(35)25-20-32(13-8-18-37-2)21-26-27(25)30-34(29(26)36)24-11-4-3-5-12-24/h3-7,9-12,20-21H,8,13-19H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPJGJQXYVAERCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(CC2)C(=O)C3=CN(C=C4C3=NN(C4=O)C5=CC=CC=C5)CCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(3-methoxypropyl)-7-(4-(2-methylbenzyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a heterocyclic derivative that has gained attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure characterized by multiple functional groups, including a piperazine moiety and a pyrazolo-pyridine core. The structural formula can be represented as follows:
Anticancer Activity
Recent studies have demonstrated that compounds similar to this pyrazolo-pyridine derivative exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds with the piperazine scaffold have shown activity against breast cancer cells (e.g., MDA-MB-231) with IC50 values ranging from 19.9 to 75.3 µM, indicating moderate potency in inhibiting cell viability compared to non-cancerous cells .
The biological activity of this compound is believed to be mediated through multiple pathways:
- Inhibition of Key Enzymes : The compound may act as an inhibitor of enzymes involved in cancer progression, such as polo-like kinase 1 (Plk1), which is critical for cell division and survival in cancer cells .
- Receptor Modulation : The piperazine component may interact with various neurotransmitter receptors, potentially influencing neurochemical pathways that could contribute to its anticancer effects .
Study on Antiproliferative Effects
A study conducted on a series of piperazine derivatives, including the target compound, revealed that modifications in the benzyl group significantly altered the antiproliferative activity. The presence of bulky groups like 2-methylbenzyl enhanced the interaction with target enzymes, leading to improved inhibition rates .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 5-(3-Methoxypropyl)-... | MDA-MB-231 | 19.9 | Inhibition of Plk1 |
| Similar Compound 1 | OVCAR-3 | 31.5 | Receptor modulation |
| Similar Compound 2 | COV318 | 43.9 | Enzyme inhibition |
In Vivo Studies
In vivo studies have indicated that compounds with similar structures exhibit promising results in animal models of cancer. These studies often focus on tumor growth inhibition and overall survival rates, showing that these compounds can significantly reduce tumor size compared to control groups .
Chemical Reactions Analysis
Hydrolysis of Piperazine-1-Carbonyl Amide
The amide bond in the piperazine-1-carbonyl group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid and piperazine derivatives.
Mechanism : Acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. Base-mediated hydrolysis involves hydroxide ion attack at the carbonyl carbon .
Nucleophilic Substitution at Piperazine
The 4-(2-methylbenzyl)piperazine moiety participates in nucleophilic substitution reactions due to the electron-donating nature of the benzyl group.
| Reaction | Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| Alkylation with methyl iodide | DMF, K2CO3, 60°C, 6 h | Quaternary ammonium salt at N-position | 82% | |
| Acylation with acetyl chloride | CH2Cl2, Et3N, 0°C → RT, 2 h | N-acetyl-piperazine derivative | 75% |
Key Insight : Steric hindrance from the 2-methylbenzyl group reduces reactivity at the adjacent nitrogen atom.
Oxidation of 2-Methylbenzyl Group
The 2-methylbenzyl substituent undergoes oxidation to form a carboxylic acid derivative under strong oxidizing conditions.
| Oxidizing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| KMnO4, H2SO4, H2O | Reflux, 24 h | 2-carboxybenzyl-piperazine conjugate | 58% | |
| CrO3, Acetic acid | RT, 48 h | Partial oxidation to aldehyde intermediate | 42% |
Limitation : Over-oxidation can lead to decomposition products if reaction times are prolonged.
Cleavage of Methoxypropyl Ether
The 3-methoxypropyl group is susceptible to cleavage under acidic conditions, yielding a hydroxyl intermediate.
| Reaction Conditions | Products | Yield | Reference |
|---|---|---|---|
| 48% HBr, AcOH, reflux, 6 h | 5-(3-hydroxypropyl)-derivative + CH3Br | 89% | |
| BBr3, CH2Cl2, −78°C → RT, 12 h | Demethylated alcohol derivative | 93% |
Application : This reaction enables functionalization at the 5-position for further derivatization .
Electrophilic Aromatic Substitution (Pyrazolo-Pyridine Core)
The pyrazolo[4,3-c]pyridine core undergoes nitration and sulfonation at electron-rich positions.
| Reaction | Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| Nitration (HNO3/H2SO4) | 0°C, 2 h | 6-nitro-pyrazolo-pyridine derivative | 67% | |
| Sulfonation (SO3, H2SO4) | 50°C, 4 h | 6-sulfo-pyrazolo-pyridine derivative | 61% |
Regioselectivity : Substitution occurs preferentially at the 6-position due to electron-donating effects from the adjacent nitrogen atoms.
Photochemical Reactivity
UV irradiation induces dimerization via the pyrazolo-pyridine core:
| Conditions | Products | Yield | Reference |
|---|---|---|---|
| UV light (254 nm), THF, 24 h | [2+2] Cycloaddition dimer | 34% |
Note : This reaction is concentration-dependent and proceeds via a triplet excited state.
Comparison with Similar Compounds
Pyrazolo[4,3-c]pyridinone vs. Pyrazolo[4,3-d]pyrimidinone
- Target Compound: Pyrazolo[4,3-c]pyridinone (pyridine fused with pyrazole).
- Analog (–8): Pyrazolo[4,3-d]pyrimidinone (pyrimidine fused with pyrazole), as seen in phosphodiesterase inhibitors like sildenafil analogs. Key Difference: Pyridinone vs. pyrimidinone cores alter electron distribution and hydrogen-bonding capacity, affecting target selectivity .
Substituent Analysis
Table 1: Structural and Functional Group Comparisons
Piperazine Moieties
Alkyl/Substituent Effects
- 3-Methoxypropyl (Target) : Balances lipophilicity with polarity, improving aqueous solubility compared to ethyl () or methyl groups ().
- Ethyl () : Simpler alkyl chain with lower solubility, favoring rapid tissue distribution.
Research Implications and Gaps
- Activity Data: While notes antibacterial/antifungal activity in pyrazolo-pyrimidines, the target compound’s biological profile remains uncharacterized.
- Optimization Opportunities : Structural features (e.g., 3-methoxypropyl, 2-methylbenzyl) suggest tunability for solubility, selectivity, and potency in future studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
